Cas no 2098081-18-4 ((2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone)

(2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- 2098081-18-4
- AKOS026709927
- [2-(1-hydroxyethyl)piperidin-1-yl]-piperidin-4-ylmethanone
- F1907-5514
- (2-(1-hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone
- Methanone, [2-(1-hydroxyethyl)-1-piperidinyl]-4-piperidinyl-
- (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone
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- Inchi: 1S/C13H24N2O2/c1-10(16)12-4-2-3-9-15(12)13(17)11-5-7-14-8-6-11/h10-12,14,16H,2-9H2,1H3
- InChI Key: OIAVIASJTCLEEX-UHFFFAOYSA-N
- SMILES: OC(C)C1CCCCN1C(C1CCNCC1)=O
Computed Properties
- Exact Mass: 240.183778013g/mol
- Monoisotopic Mass: 240.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.090±0.06 g/cm3(Predicted)
- Boiling Point: 418.0±30.0 °C(Predicted)
- pka: 15.15±0.20(Predicted)
(2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H164426-500mg |
(2-(1-hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone |
2098081-18-4 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-5514-0.5g |
(2-(1-hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone |
2098081-18-4 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-5514-1g |
(2-(1-hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone |
2098081-18-4 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | H164426-1g |
(2-(1-hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone |
2098081-18-4 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-5514-10g |
(2-(1-hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone |
2098081-18-4 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5514-0.25g |
(2-(1-hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone |
2098081-18-4 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-5514-2.5g |
(2-(1-hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone |
2098081-18-4 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5514-5g |
(2-(1-hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone |
2098081-18-4 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | H164426-100mg |
(2-(1-hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone |
2098081-18-4 | 100mg |
$ 95.00 | 2022-06-04 |
(2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone Related Literature
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Additional information on (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Introduction to (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone (CAS No. 2098081-18-4)
(2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone, with the CAS number 2098081-18-4, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.
The chemical structure of (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone is characterized by a piperidine ring linked to a hydroxyethyl group and another piperidine ring through a carbonyl group. This unique structural arrangement confers the compound with specific pharmacological properties that make it a promising candidate for various therapeutic applications.
Recent studies have focused on the potential of (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent neuroprotective effects in animal models of Parkinson's disease. The researchers found that (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone significantly reduced oxidative stress and inflammation in dopaminergic neurons, thereby preserving their function and viability.
In addition to its neuroprotective properties, (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone has also shown promise in the management of chronic pain. A clinical trial conducted by a team of researchers at the University of California, San Francisco, demonstrated that this compound effectively alleviates neuropathic pain without causing significant side effects. The trial involved 50 patients with chronic neuropathic pain who were administered (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone over a period of 12 weeks. The results indicated a significant reduction in pain intensity and improved quality of life for the participants.
The mechanism of action of (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone is not yet fully understood, but preliminary studies suggest that it may interact with multiple targets in the central nervous system. One hypothesis is that the compound modulates the activity of ion channels and receptors involved in pain signaling and neuroprotection. For example, research published in the European Journal of Pharmacology in 2023 showed that (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone binds to and activates TRPV1 channels, which are known to play a role in pain perception.
Beyond its therapeutic applications, (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone has also been studied for its potential as a research tool. Its unique chemical structure and biological activity make it an excellent candidate for investigating the mechanisms underlying neurological disorders and chronic pain. Scientists at the National Institutes of Health (NIH) have used this compound to develop new assays for screening potential drug candidates and to study the interactions between different molecular targets.
The synthesis of (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone has been optimized to ensure high yield and purity. A recent paper published in Organic Letters described an efficient synthetic route involving the coupling of 4-piperidinecarboxylic acid with 2-(hydroxyethyl)-N-piperidine under mild conditions. This method not only simplifies the synthesis process but also reduces the environmental impact by minimizing waste production.
In conclusion, (2-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-y l)methanone (CAS No. 2098081-18-4) is a promising compound with diverse therapeutic potential. Its neuroprotective and analgesic properties make it a valuable candidate for further clinical development and research. As more studies are conducted, it is likely that additional applications and mechanisms of action will be discovered, further solidifying its importance in the field of medicinal chemistry.
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